3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol
Overview
Description
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol is a chemical compound that features a trifluoromethyl group, a chloro-substituted pyridine ring, and a propanol moiety
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction could potentially disrupt the normal functioning of these organisms.
Biochemical Pathways
Given its proposed interaction with spectrin-like proteins, it may impact pathways related to cytoskeleton maintenance and function .
Result of Action
Its interaction with spectrin-like proteins suggests it may disrupt the cytoskeleton of oomycetes, potentially inhibiting their growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and 3-aminopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic amine group of 3-aminopropanol attacks the electrophilic carbon atom of the chloro-substituted pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol may be used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-Amino-5-chloro-2-(trifluoromethyl)pyridine: A structurally related compound with similar reactivity.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with distinct properties.
Uniqueness
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol is unique due to its combination of a trifluoromethyl group, a chloro-substituted pyridine ring, and a propanol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O/c10-7-4-6(9(11,12)13)5-15-8(7)14-2-1-3-16/h4-5,16H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLJBBBOBFVMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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